2-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]ethanol
Overview
Description
2-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]ethanol is an organic compound that belongs to the class of benzimidazoles Benzimidazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]ethanol typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Phenylethyl Group: The phenylethyl group can be introduced via Friedel-Crafts alkylation using phenylethyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of Ethanol Moiety: The ethanol moiety can be attached through a nucleophilic substitution reaction where the benzimidazole derivative reacts with ethylene oxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Ensuring high purity of o-phenylenediamine, phenylethyl chloride, and ethylene oxide.
Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize by-products.
Purification: Using techniques like recrystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzimidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The phenylethyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Benzimidazole-2-carboxylic acid derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Nitro or halogenated benzimidazole derivatives.
Scientific Research Applications
2-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]ethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial or antifungal agent due to the benzimidazole core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The benzimidazole core can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways: It may interfere with cellular processes such as DNA replication, protein synthesis, or metabolic pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Phenylethyl Alcohol: Shares the phenylethyl group but lacks the benzimidazole core.
2-Phenylethylbenzimidazole: Similar structure but without the ethanol moiety.
Uniqueness
2-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]ethanol is unique due to the combination of the benzimidazole core, phenylethyl group, and ethanol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[1-(1-phenylethyl)benzimidazol-2-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-13(14-7-3-2-4-8-14)19-16-10-6-5-9-15(16)18-17(19)11-12-20/h2-10,13,20H,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZHVJSNEBDICA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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